
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound used in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multi-step organic synthesis. Initial steps may include:
Fluorination: : Introduction of the fluorine atom to the aromatic ring.
Methoxylation: : Introduction of the methoxy group.
Sulfonamide Formation: : Reacting the intermediate with a sulfonamide precursor.
Industrial Production Methods
Industrial production often scales these reactions using optimized conditions to maximize yield and purity. Methods involve continuous flow processes and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially modifying the methoxy or fluoro substituents.
Reduction: : The aromatic rings can be reduced under specific conditions.
Substitution: : The sulfonamide group is a potential site for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate.
Reduction: : Utilizes hydrogenation catalysts such as palladium on carbon.
Substitution: : Requires nucleophiles like amines or thiols.
Major Products
Reactions typically yield various derivatives depending on the reagent and conditions used.
Applications De Recherche Scientifique
Cancer Treatment
One of the primary applications of this compound is in the treatment of cancers associated with mutations in the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to 5-fluoro-2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide can inhibit specific mutated forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC) . The ability to target these mutations could provide a therapeutic advantage over existing treatments.
Inhibition of Kinase Activity
The compound may also serve as an inhibitor of various kinases involved in tumor progression. By blocking kinase activity, it could prevent downstream signaling pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells . This mechanism is crucial for developing targeted cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy. Variations in the substituents on the pyrimidine and benzenesulfonamide moieties can significantly influence its binding affinity and selectivity towards EGFR mutants .
Binding Affinity Studies
Studies have shown that compounds with similar structures exhibit varying degrees of binding affinity to EGFR mutants. These studies often utilize molecular docking simulations to predict interactions at the atomic level, aiding in the design of more potent derivatives .
Case Study 1: Non-Small Cell Lung Cancer
In a clinical study involving patients with NSCLC harboring specific EGFR mutations, compounds structurally related to this compound demonstrated significant tumor regression compared to standard chemotherapy regimens. The study highlighted improved overall survival rates and reduced side effects .
Case Study 2: Combination Therapies
Another promising application involves using this compound in combination with other therapeutic agents. Preliminary results from combination therapy trials indicate enhanced efficacy against resistant cancer cell lines when paired with immunotherapeutic agents or other targeted inhibitors .
Mécanisme D'action
The compound's effects are primarily due to its interaction with cellular enzymes. It binds to active sites, inhibiting enzyme activity and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxybenzenesulfonamide
4-fluorobenzenesulfonamide
N-cyclohexylbenzenesulfonamide
Uniqueness
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide stands out due to the combination of fluorine and methoxy groups along with the cyclohexyl-pyrimidinyl arrangement, imparting distinct chemical and biological properties.
Activité Biologique
5-Fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and safety profiles based on recent studies.
Chemical Structure and Properties
The compound's structure is characterized by the following key features:
- Fluorine and Methoxy Substituents : These groups enhance the compound's lipophilicity and potentially its biological activity.
- Pyrimidine Ring : This moiety is known for its role in various biological activities, including anticancer properties.
- Benzenesulfonamide Backbone : This structure is commonly found in many pharmacologically active compounds.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound has been shown to interact with the epidermal growth factor receptor (EGFR), particularly mutated forms associated with non-small cell lung cancer (NSCLC). This interaction leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Notably:
- IC50 Values : The compound has shown IC50 values in the nanomolar range against several cancer types, indicating strong inhibitory effects on cell proliferation. For instance, it displayed an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, significantly outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
- Selectivity : The compound exhibited a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells, suggesting a favorable therapeutic window for targeting cancerous tissues while sparing normal cells .
In Vivo Studies
In vivo studies have further corroborated these findings:
- Mouse Models : In BALB/c nude mouse models inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis over a 30-day period. The pharmacodynamic effects indicated a reduction in metastatic nodules compared to controls .
Safety Profile
Safety assessments indicate that this compound has a favorable safety profile:
- Toxicity Studies : In subacute toxicity studies conducted on healthy mice at high doses (40 mg/kg), no significant adverse effects were observed, suggesting good tolerability .
- hERG Channel Inhibition : The compound did not exhibit significant inhibition of the hERG channel (IC50 > 10 μM), which is crucial for minimizing cardiac toxicity risks associated with many anticancer agents .
Comparative Analysis
To better understand the efficacy and safety of this compound relative to other known agents, a comparative analysis table is presented below:
Compound Name | Target Cancer Type | IC50 (μM) | Selectivity Index | Safety Profile |
---|---|---|---|---|
This compound | TNBC | 0.126 | 19-fold over MCF10A | Favorable, low hERG inhibition |
5-Fluorouracil (5-FU) | Breast Cancer | 11.73 | N/A | Moderate toxicity |
Compound X (control) | NSCLC | 0.35 | N/A | High toxicity observed |
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(18)11-16(15)26(22,23)21-13-4-6-14(7-5-13)25-17-19-9-2-10-20-17/h2-3,8-11,13-14,21H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYSOYGEZOGNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.